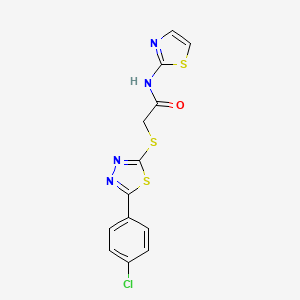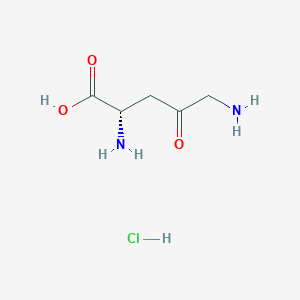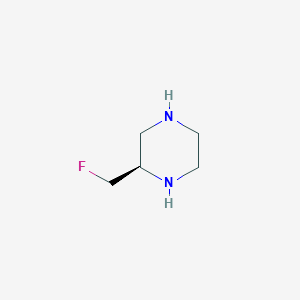![molecular formula C20H17F4N3O2S B12937948 1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)
1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone is a complex organic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple fluorine atoms and a thiadiazole ring suggests it may exhibit significant biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core: This can be achieved through a cyclization reaction involving a suitable chromene derivative and a thiadiazole precursor under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the spiro core.
Attachment of the aminoethyl side chain: This can be done through a reductive amination reaction where an aldehyde or ketone intermediate is reacted with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties such as high stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone: can be compared to other spiro compounds with similar cores but different substituents.
Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different core structures.
Uniqueness:
- The combination of a spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core with a difluorophenyl group and an aminoethyl side chain makes this compound unique. The presence of multiple fluorine atoms can enhance its stability and biological activity compared to similar compounds without fluorine.
Propriétés
Formule moléculaire |
C20H17F4N3O2S |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
1-[3'-(2-aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone |
InChI |
InChI=1S/C20H17F4N3O2S/c1-10(28)27-20(30-19(26-27)13-6-12(21)2-3-15(13)22)11(4-5-25)9-29-18-8-17(24)16(23)7-14(18)20/h2-3,6-8,11H,4-5,9,25H2,1H3 |
Clé InChI |
FUZQTOPGYJUXHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2(C(COC3=CC(=C(C=C32)F)F)CCN)SC(=N1)C4=C(C=CC(=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
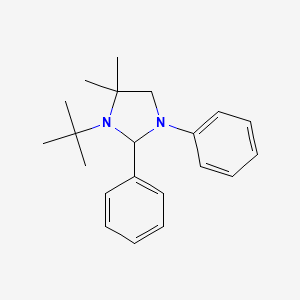
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
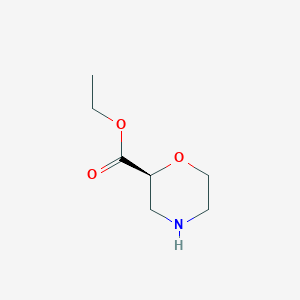
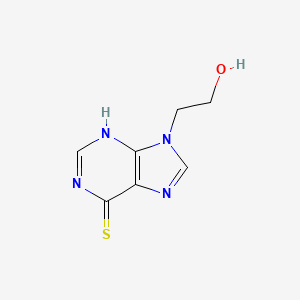


![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
